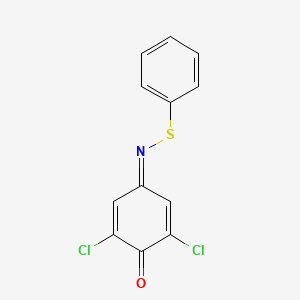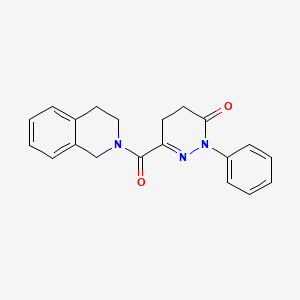
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol is a chemical compound with the molecular formula C12H25NO5. It is a type of crown ether, specifically a monoaza-15-crown-5 derivative. Crown ethers are known for their ability to form stable complexes with metal ions, making them valuable in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol typically involves the reaction of ethylene oxide with a suitable amine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the crown ether structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is employed in studies involving ion transport and membrane permeability.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate metal ions, stabilizing them and facilitating their transport and reactivity. This property is particularly useful in catalysis and ion transport studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar in structure but lacks the ethanol group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains two nitrogen atoms in the crown ether ring.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity compared to other crown ethers. This makes it particularly valuable in applications requiring high solubility and specific reactivity .
Propriétés
Numéro CAS |
81331-60-4 |
|---|---|
Formule moléculaire |
C12H25NO5 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanol |
InChI |
InChI=1S/C12H25NO5/c14-4-1-13-2-5-15-7-9-17-11-12-18-10-8-16-6-3-13/h14H,1-12H2 |
Clé InChI |
NERABKXQXDJKRF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15110917.png)

![5-chloro-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15110932.png)
![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylbenzene-1,4-diamine](/img/structure/B15110941.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15110951.png)
![2-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15110955.png)

![7-(4-Methoxyphenyl)-2-(methylsulfanyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15110964.png)
![9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15110978.png)

![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111007.png)
